molecular formula C15H22O2 B3026645 13-Hydroxygermacrone CAS No. 103994-29-2

13-Hydroxygermacrone

Cat. No.: B3026645
CAS No.: 103994-29-2
M. Wt: 234.33 g/mol
InChI Key: OYONKNQJEXRUQZ-UPXYLJBOSA-N
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Description

13-Hydroxygermacrone is a sesquiterpene compound isolated from the rhizome of Curcuma xanthorrhiza Roxb. It is known for its anti-inflammatory properties and potential therapeutic applications, particularly in the treatment of skin photoaging and neuroprotection .

Mechanism of Action

Target of Action

13-Hydroxygermacrone, a natural product isolated from Curcuma zedoaria , has been found to have anti-inflammatory effects . The primary targets of this compound are autophagy-related proteins in cells . These proteins include the class III type phosphoinositide 3-kinase (PI3K III), light chain 3 (LC3), and Beclin-1 . These proteins play a crucial role in the autophagy process, which involves the encapsulation of damaged organelles and proteins and their subsequent degradation by lysosomes .

Mode of Action

This compound interacts with its targets by inhibiting the expression of autophagy-related proteins . It down-regulates the expression of LC3 protein in cells in a concentration-dependent manner . Furthermore, it significantly inhibits the expression of PI3K III, LC3, and Beclin-1 in cells, and up-regulates the expression of PI3K I, Akt, mTOR, and Bcl-2 proteins .

Biochemical Pathways

The mechanism of inhibition of this compound is regulated by two pathways: the PI3K III/Beclin-1/Bcl-2 and PI3K I/Akt/mTOR pathways . By regulating these pathways, this compound inhibits the autophagy effect in cells, thereby improving cell viability .

Result of Action

The result of this compound’s action is the inhibition of the autophagy effect in cells, thereby improving cell viability . This suggests a neuroprotective role for this compound, providing a potential new drug for the treatment of oxygen-glucose deprivation/reperfusion (OGD/R) injury .

Action Environment

As a natural product isolated from curcuma zedoaria , it is likely that factors such as temperature, pH, and the presence of other compounds could potentially influence its action.

Chemical Reactions Analysis

13-Hydroxygermacrone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

13-Hydroxygermacrone has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(3E,7E,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYONKNQJEXRUQZ-UPXYLJBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\C/C(=C(/C)\CO)/C(=O)C/C(=C/CC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxygermacrone
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13-Hydroxygermacrone
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13-Hydroxygermacrone
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13-Hydroxygermacrone
Reactant of Route 5
13-Hydroxygermacrone
Reactant of Route 6
13-Hydroxygermacrone

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